Cas no 10129-07-4 (Benzoic acid,4-(phenylthio)-, ethyl ester)
Benzoic acid,4-(phenylthio)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,4-(phenylthio)-, ethyl ester
- ETHYL 4-PHENYLSULFANYLBENZOATE
- <p-Aethoxycarbonyl-phenyl>-phenyl-sulfid
- 4-Phenylmercapto-benzoesaeure-ethylester
- 4-phenylsulfanylbenzoic acid ethyl ester
- Benzoicacid,p-(phenylthio)-,ethyl ester (6CI,7CI,8CI)
- ethyl 4-(phenylsulfanyl)benzoate
- ethyl 4-(phenylthio)benzoate
- DTXSID80574638
- 10129-07-4
- ETHYL4-PHENYLSULFANYLBENZOATE
- SCHEMBL20544907
- Benzoic acid, 4-(phenylthio)-, ethyl ester
- DB-316752
- 4-Phenylsulfanyl-benzoic acid ethyl ester
-
- Inchi: 1S/C15H14O2S/c1-2-17-15(16)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3
- InChI Key: MWWSTEHPUCOQQV-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)C1C=CC(C(=O)OCC)=CC=1
Computed Properties
- Exact Mass: 258.07100
- Monoisotopic Mass: 258.07145086g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 51.6Ų
Experimental Properties
- PSA: 51.60000
- LogP: 4.01450
Benzoic acid,4-(phenylthio)-, ethyl ester Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzoic acid,4-(phenylthio)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-263271-1 g |
Ethyl 4-phenylsulfanylbenzoate, |
10129-07-4 | 1g |
¥745.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-263271A-5 g |
Ethyl 4-phenylsulfanylbenzoate, |
10129-07-4 | 5g |
¥3,001.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-263271-1g |
Ethyl 4-phenylsulfanylbenzoate, |
10129-07-4 | 1g |
¥745.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-263271A-5g |
Ethyl 4-phenylsulfanylbenzoate, |
10129-07-4 | 5g |
¥3001.00 | 2023-09-05 | ||
| Aaron | AR0004UH-1g |
Benzoic acid, 4-(phenylthio)-, ethyl ester |
10129-07-4 | 97% | 1g |
$102.00 | 2025-02-13 | |
| Aaron | AR0004UH-5g |
Benzoic acid, 4-(phenylthio)-, ethyl ester |
10129-07-4 | 97% | 5g |
$410.00 | 2025-02-13 | |
| 1PlusChem | 1P0004M5-1g |
Benzoic acid, 4-(phenylthio)-, ethyl ester |
10129-07-4 | 97% | 1g |
$119.00 | 2023-12-27 | |
| 1PlusChem | 1P0004M5-5g |
Benzoic acid, 4-(phenylthio)-, ethyl ester |
10129-07-4 | 97% | 5g |
$418.00 | 2023-12-27 |
Benzoic acid,4-(phenylthio)-, ethyl ester Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Benzoic acid,4-(phenylthio)-, ethyl ester
Exploring the Properties and Applications of Benzoic acid,4-(phenylthio)-, ethyl ester (CAS No. 10129-07-4)
Benzoic acid,4-(phenylthio)-, ethyl ester (CAS No. 10129-07-4) is a specialized organic compound that has garnered attention in various industrial and research applications. This ester derivative, which combines a benzoic acid core with a phenylthio group and an ethyl ester functionality, exhibits unique chemical properties that make it valuable in fields such as pharmaceuticals, agrochemicals, and material science. Its molecular structure, characterized by the presence of both aromatic and thioether groups, contributes to its versatility in synthetic chemistry.
The compound is often referred to by its systematic name, ethyl 4-(phenylthio)benzoate, and is sometimes abbreviated in research literature for convenience. Its CAS number 10129-07-4 serves as a unique identifier in chemical databases, ensuring accurate referencing across scientific publications and regulatory documents. Researchers investigating sulfur-containing aromatic compounds or ester derivatives frequently encounter this molecule due to its interesting reactivity patterns and potential applications.
From a chemical perspective, Benzoic acid,4-(phenylthio)-, ethyl ester demonstrates moderate solubility in common organic solvents while being relatively insoluble in water. This property profile makes it particularly useful in organic synthesis where phase separation is required. The phenylthio moiety introduces interesting electronic effects to the aromatic system, which can influence the compound's behavior in various chemical reactions. These characteristics have led to its exploration in the development of novel photoinitiators and polymer additives, areas that are currently receiving significant attention in materials science research.
In pharmaceutical research, derivatives of Benzoic acid,4-(phenylthio)-, ethyl ester have been investigated for their potential biological activities. The combination of the benzoate ester and thioether functionalities creates a molecular scaffold that may interact with various biological targets. While not itself a drug substance, this compound serves as an important intermediate in medicinal chemistry, particularly in the synthesis of more complex molecules with potential therapeutic applications. Current trends in drug discovery focusing on sulfur-containing drug candidates have increased interest in such building blocks.
The compound's stability under normal conditions and its well-characterized properties make it a reliable reagent in laboratory settings. When handling ethyl 4-(phenylthio)benzoate, standard laboratory precautions for organic compounds should be observed, including the use of appropriate personal protective equipment. Its storage typically requires protection from light and moisture to maintain purity over extended periods, considerations that are important for researchers working with this material.
Industrial applications of Benzoic acid,4-(phenylthio)-, ethyl ester extend to the field of specialty chemicals, where it serves as a precursor for various functional materials. The growing demand for high-performance additives in plastics and coatings has driven research into sulfur-containing aromatic compounds like this one. Its potential as a UV stabilizer or radical scavenger in polymer systems aligns with current industry needs for more durable and sustainable materials.
Analytical characterization of CAS 10129-07-4 typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's identity and purity, which are crucial for research and industrial applications. The availability of reliable analytical data for this substance facilitates its use in quality-controlled processes and helps maintain consistency in experimental results across different laboratories.
Environmental considerations for Benzoic acid,4-(phenylthio)-, ethyl ester follow standard protocols for organic compounds of similar structure and properties. While not classified as environmentally hazardous under normal use conditions, proper disposal methods should be followed to minimize any potential impact. The development of green chemistry approaches for the synthesis and application of such compounds remains an active area of research, reflecting broader trends in sustainable chemical practices.
Market availability of ethyl 4-(phenylthio)benzoate varies depending on regional demand and production capacity. Specialty chemical suppliers typically offer this compound in research quantities, with some providing custom synthesis services for larger-scale requirements. The pricing structure often reflects the purity grade and quantity ordered, with higher purity materials commanding premium prices for sensitive applications.
Future research directions for Benzoic acid,4-(phenylthio)-, ethyl ester may explore its potential in emerging technologies such as organic electronics or advanced material systems. The compound's molecular architecture suggests possible applications in organic semiconductors or as a building block for more complex functional materials. As the chemical industry continues to evolve toward more specialized and performance-driven products, compounds like this one are likely to find new applications in cutting-edge technologies.
In summary, Benzoic acid,4-(phenylthio)-, ethyl ester (CAS No. 10129-07-4) represents an interesting and versatile chemical entity with applications spanning multiple scientific and industrial domains. Its unique combination of structural features continues to attract research attention, particularly in areas where sulfur-containing aromatic compounds offer distinct advantages. As chemical research progresses toward more sophisticated material designs and pharmaceutical candidates, the role of such well-characterized intermediates becomes increasingly important in both academic and industrial settings.
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